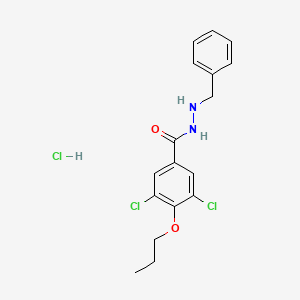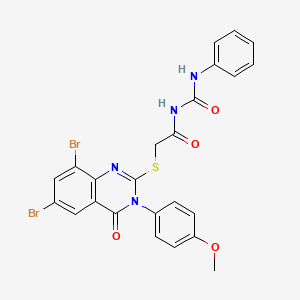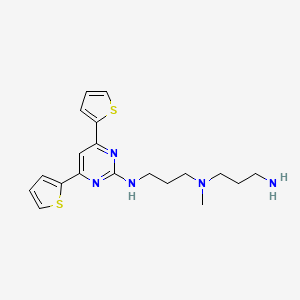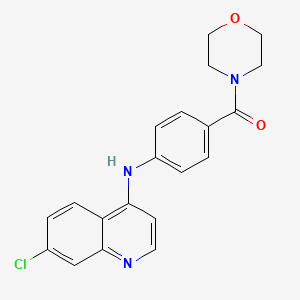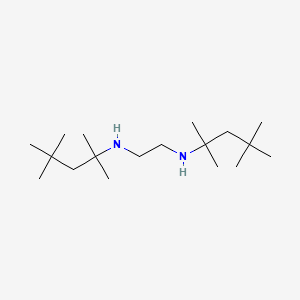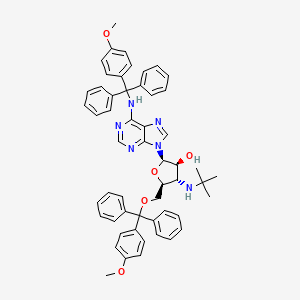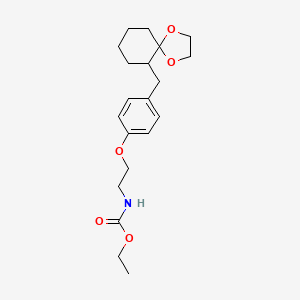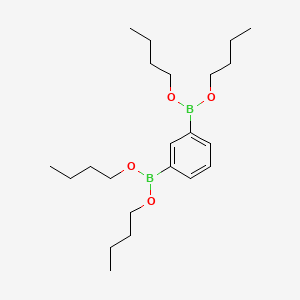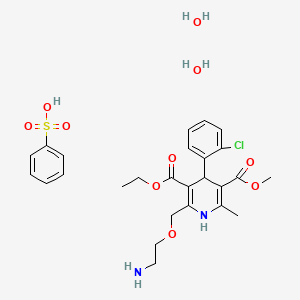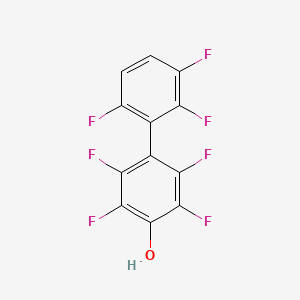
2,3,5,6-Tetrafluoro-4-(2,3,6-trifluorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 170104, also known as 2-Chloro-N-cyclopropyl-4-nitroaniline, is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a nitro group attached to an aniline base. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline typically involves the nitration of N-cyclopropyl-4-chloroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-cyclopropyl-4-nitroaniline may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclopropyl group, under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Chloro-N-cyclopropyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized cyclopropyl derivatives.
Scientific Research Applications
2-Chloro-N-cyclopropyl-4-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-4-nitroaniline involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
N-Cyclopropyl-4-nitroaniline: Lacks the chloro group, affecting its reactivity.
4-Nitroaniline: Lacks both the chloro and cyclopropyl groups, significantly altering its chemical properties.
Uniqueness
2-Chloro-N-cyclopropyl-4-nitroaniline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
2967-56-8 |
|---|---|
Molecular Formula |
C12H3F7O |
Molecular Weight |
296.14 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,6-trifluorophenyl)phenol |
InChI |
InChI=1S/C12H3F7O/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2,20H |
InChI Key |
RXCXJSLOHFUBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)O)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



